Jak1-IN-8
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Overview
Description
JAK1-IN-8 is a specific inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers . By inhibiting JAK1, this compound can modulate these pathways, making it a promising therapeutic candidate for several diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JAK1-IN-8 involves multiple steps, including the formation of heterocyclic compounds and subsequent functional group modifications. One common synthetic route includes the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by protection of the N-terminal using 2-(Chloromethoxy) ethyl trimethyl silane . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: JAK1-IN-8 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
JAK1-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
JAK1-IN-8 exerts its effects by inhibiting the enzymatic activity of JAK1. This inhibition interferes with the JAK-STAT signaling pathway, which is responsible for transmitting signals from cytokine receptors to the cell nucleus . By blocking this pathway, this compound can modulate the immune response, reduce inflammation, and potentially inhibit cancer cell growth . The molecular targets involved include various cytokine receptors and downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins .
Comparison with Similar Compounds
Tofacitinib: A JAK inhibitor with activity against JAK1 and JAK3.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Uniqueness of JAK1-IN-8: this compound is unique in its high specificity for JAK1, which may result in fewer off-target effects compared to other JAK inhibitors that target multiple JAK family members . This specificity makes this compound a valuable tool for studying the distinct roles of JAK1 in various biological processes and for developing targeted therapies with potentially improved safety profiles .
Properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c23-18-12-16(6-7-17(18)13-26-8-10-31(29,30)11-9-26)19-2-1-3-21-24-20(14-27(19)21)25-22(28)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVZZJCRDVVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=CC(=C(C=C4)CN5CCS(=O)(=O)CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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